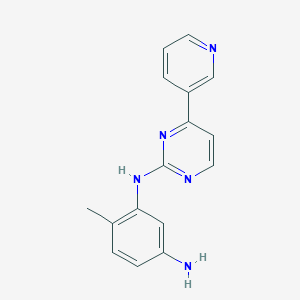

N-(5-Amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidineamine

描述

属性

IUPAC Name |

4-methyl-3-N-(4-pyridin-3-ylpyrimidin-2-yl)benzene-1,3-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N5/c1-11-4-5-13(17)9-15(11)21-16-19-8-6-14(20-16)12-3-2-7-18-10-12/h2-10H,17H2,1H3,(H,19,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGAIPGVQJVGBIA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N)NC2=NC=CC(=N2)C3=CN=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30433443 | |

| Record name | 4-Methyl-N~3~-[4-(pyridin-3-yl)pyrimidin-2-yl]benzene-1,3-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30433443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

152460-10-1 | |

| Record name | 6-Methyl-N-[4-(pyridin-3-yl)pyrimidin-2-yl]benzene-1,3-diamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=152460-10-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Imatinib amine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0152460101 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Methyl-N~3~-[4-(pyridin-3-yl)pyrimidin-2-yl]benzene-1,3-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30433443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-Benzenediamine, 4-methyl-N3-[4-(3-pyridinyl)-2-pyrimidinyl] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.108.412 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | IMATINIB AMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JR9RZF7KDS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Imatinib in CML Cell Lines

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a detailed examination of the molecular mechanism of Imatinib in Chronic Myeloid Leukemia (CML) cell lines. It covers the core signaling pathways, presents quantitative data on its efficacy, and furnishes detailed protocols for key experimental assays.

Core Mechanism of Action: Targeting the BCR-ABL Oncoprotein

Chronic Myeloid Leukemia is characterized by the t(9;22) chromosomal translocation, which creates the Philadelphia chromosome and the resultant BCR-ABL1 fusion gene.[1][2] This gene encodes the BCR-ABL protein, a constitutively active tyrosine kinase that is central to the pathogenesis of CML.[2][3] The deregulated kinase activity of BCR-ABL drives uncontrolled cell proliferation and resistance to apoptosis by activating a multitude of downstream signaling pathways.[1][4]

Imatinib mesylate functions as a potent and selective inhibitor of the BCR-ABL tyrosine kinase.[5][6] It binds to the ATP-binding pocket of the ABL kinase domain, but only when the kinase is in its inactive, non-functional conformation.[3][5] This competitive inhibition prevents ATP from binding, thereby blocking the phosphorylation of substrate proteins and halting the downstream signaling cascades essential for leukemic cell growth and survival.[5][6] The primary signaling pathways abrogated by Imatinib include the RAS/MAPK, PI3K/AKT, and JAK/STAT pathways, which collectively control cell proliferation, survival, and adhesion.[1][7] The inhibition of these pathways ultimately leads to the induction of apoptosis (programmed cell death) in BCR-ABL-positive cells.[2][5]

Quantitative Data on Imatinib's Efficacy in CML Cell Lines

The cytotoxic and growth-inhibitory effects of Imatinib are commonly quantified by determining the half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50) in various CML cell lines. These values represent the drug concentration required to inhibit cell proliferation or induce cell death by 50%.

| Cell Line | Imatinib IC50/EC50 (µM) | Assay Duration | Assay Type | Reference |

| K562 (sensitive) | 0.492 ± 0.024 | 48 hours | Cell Viability | [8] |

| K562/ADM (resistant) | 0.378 ± 0.029 | 48 hours | Cell Viability | [8] |

| K562 | ~5 | 72 hours | MTT Assay | [9] |

| JURL-MK1 | 0.25 ± 0.03 (Growth Inhibition) | 72 hours | Microimpedance | [10] |

| JURL-MK1 | 0.35 ± 0.05 (Cell Death) | 72 hours | Microimpedance | [10] |

| MOLM-7 | 0.30 ± 0.02 (Growth Inhibition) | 72 hours | Microimpedance | [10] |

| MOLM-7 | 0.40 ± 0.05 (Cell Death) | 72 hours | Microimpedance | [10] |

| Cell Line | Treatment | Apoptosis Rate (%) | Assay Type | Reference |

| K562 (sensitive) | Imatinib | 29.3 ± 0.2 | TUNEL Assay | [8] |

| K562/ADM (resistant) | Imatinib | 31.9 ± 16.7 | TUNEL Assay | [8] |

| K562 | 5 µM Imatinib | ~50 | Annexin V | [9] |

Detailed Experimental Protocols

Reproducible in vitro studies are critical for evaluating the efficacy of tyrosine kinase inhibitors. Below are detailed methodologies for key experiments used to characterize the action of Imatinib.

This protocol measures the direct inhibitory effect of Imatinib on the enzymatic activity of the BCR-ABL kinase.

-

Objective: To determine the IC50 value of Imatinib for BCR-ABL kinase activity.

-

Materials:

-

Recombinant BCR-ABL enzyme.

-

Kinase substrate (e.g., Abltide peptide or recombinant CrkL).

-

Imatinib mesylate.

-

γ-³²P-ATP or unlabeled ATP.

-

Kinase reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Brij 35).

-

Phosphocellulose paper or materials for SDS-PAGE and Western blotting (phospho-specific antibody).

-

-

Methodology:

-

Prepare Imatinib Dilutions: Perform serial dilutions of Imatinib in the kinase reaction buffer to create a range of concentrations.

-

Reaction Setup: In a microcentrifuge tube or 96-well plate, combine the recombinant BCR-ABL enzyme, the kinase substrate, and the various concentrations of Imatinib.

-

Initiate Reaction: Start the kinase reaction by adding ATP (spiked with γ-³²P-ATP for radioactive detection).

-

Incubation: Incubate the reaction mixture at 30°C for a defined period (e.g., 20-30 minutes).

-

Terminate Reaction: Stop the reaction by adding a stop solution (e.g., phosphoric acid for phosphocellulose paper) or SDS-PAGE loading buffer.

-

Detect Phosphorylation:

-

Radioactive Method: Spot the reaction mixture onto phosphocellulose paper, wash away unincorporated γ-³²P-ATP, and measure the incorporated radioactivity using a scintillation counter.

-

Non-Radioactive Method: Separate the reaction products by SDS-PAGE, transfer to a PVDF membrane, and perform a Western blot using a phospho-specific antibody against the substrate.[11]

-

-

Data Analysis: Quantify the level of substrate phosphorylation for each Imatinib concentration. Calculate the percentage of inhibition relative to a no-drug control. Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.[11]

-

This protocol measures the effect of Imatinib on the viability and proliferation of CML cell lines.

-

Objective: To determine the IC50 of Imatinib for inhibiting CML cell growth.

-

Materials:

-

CML cell line (e.g., K562).[12]

-

Complete culture medium (e.g., RPMI-1640 with 10% FBS).[12]

-

Imatinib mesylate dissolved in DMSO.

-

96-well flat-bottom plates.

-

MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), 5 mg/mL in PBS.

-

Solubilization solution (e.g., DMSO).

-

Microplate reader.

-

-

Methodology:

-

Cell Seeding: Seed CML cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

-

Imatinib Treatment: Prepare serial dilutions of Imatinib in culture medium. Add 100 µL of the diluted Imatinib to the appropriate wells to achieve the final desired concentrations. Include vehicle control (DMSO-treated) and untreated control wells.

-

Incubation: Incubate the plate for the desired duration (e.g., 48 or 72 hours) at 37°C in a 5% CO₂ incubator.[12]

-

Add MTT Reagent: Add 20 µL of MTT reagent to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT into purple formazan crystals.

-

Solubilize Formazan: Carefully remove the medium and add 150 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Measure Absorbance: Read the absorbance at a wavelength of ~570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each Imatinib concentration relative to the vehicle control. Determine the IC50 value by plotting cell viability against the logarithm of the drug concentration and using non-linear regression analysis.[12]

-

This protocol quantifies the induction of apoptosis in CML cells following Imatinib treatment.

-

Objective: To measure the percentage of apoptotic and necrotic cells after Imatinib exposure.

-

Materials:

-

CML cell line.

-

Imatinib mesylate.

-

Annexin V-FITC (or other fluorophore) Apoptosis Detection Kit with Propidium Iodide (PI).

-

Binding Buffer.

-

Flow cytometer.

-

-

Methodology:

-

Cell Treatment: Culture CML cells (e.g., 1x10⁶ cells) and treat with the desired concentration of Imatinib (e.g., the IC50 value) for a specified time (e.g., 24-72 hours).[9] Include an untreated control.

-

Cell Harvesting: Collect the cells by centrifugation.

-

Washing: Wash the cells twice with cold Phosphate-Buffered Saline (PBS).

-

Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of ~1x10⁶ cells/mL.

-

Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's instructions.

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

-

Flow Cytometry Analysis: Analyze the stained cells immediately using a flow cytometer.

-

Data Interpretation:

-

Annexin V- / PI-: Live cells.

-

Annexin V+ / PI-: Early apoptotic cells.

-

Annexin V+ / PI+: Late apoptotic/necrotic cells.

-

Annexin V- / PI+: Necrotic cells. Calculate the percentage of cells in each quadrant to determine the rate of apoptosis.

-

-

References

- 1. Imatinib-resistant chronic myeloid leukemia (CML): Current concepts on pathogenesis and new emerging pharmacologic approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ClinPGx [clinpgx.org]

- 3. ashpublications.org [ashpublications.org]

- 4. aacrjournals.org [aacrjournals.org]

- 5. Imatinib in Chronic Myeloid Leukemia: an Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 6. droracle.ai [droracle.ai]

- 7. researchgate.net [researchgate.net]

- 8. Effectiveness of imatinib mesylate over etoposide in the treatment of sensitive and resistant chronic myeloid leukaemia cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Cytotoxic Effects of Some Flavonoids and Imatinib on the K562 Chronic Myeloid Leukemia Cell Line: Data Analysis Using the Combination Index Method - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Real-Time Analysis of Imatinib- and Dasatinib-Induced Effects on Chronic Myelogenous Leukemia Cell Interaction with Fibronectin - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Synthesis of N-(5-Amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidineamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathways for N-(5-Amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidineamine, a crucial intermediate in the manufacture of the targeted cancer therapeutic, Imatinib. This document details the core synthetic strategies, presents quantitative data in a structured format, and offers detailed experimental protocols for the key reaction steps.

Introduction

This compound is a pivotal building block in the synthesis of Imatinib, a tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia (CML) and other cancers. The efficient and high-purity synthesis of this intermediate is critical for the overall cost-effectiveness and quality of the final active pharmaceutical ingredient (API). This guide will explore the predominant synthetic routes, focusing on the underlying chemistry, reaction conditions, and analytical data.

Core Synthesis Pathways

Two primary synthetic routes have been established for the preparation of this compound. The most common and industrially favored approach involves the initial synthesis of a nitro-intermediate followed by a reduction step.

Route 1: Synthesis via Nitro-Intermediate and Subsequent Reduction

This pathway is the most widely documented and generally proceeds through three key stages:

-

Formation of the Pyrimidine Core: The synthesis typically begins with the construction of the 4-(3-pyridyl)-2-aminopyrimidine scaffold. This is often achieved through the condensation of an enaminone with guanidine nitrate.[1][2]

-

C-N Coupling Reaction: The pyrimidine core is then coupled with 2-methyl-5-nitroaniline. This N-arylation reaction can be catalyzed by either copper or palladium complexes to form N-(2-Methyl-5-nitrophenyl)-4-(pyridin-3-yl)pyrimidin-2-amine.[1]

-

Reduction of the Nitro Group: The final step is the reduction of the nitro group on the phenyl ring to an amine, yielding the target molecule. A variety of reducing agents and conditions have been successfully employed for this transformation.[1][3][4]

Route 2: Alternative Synthesis Strategy

An alternative, less common route involves the initial formation of 2-methyl-5-aminophenyl guanidine, which is then condensed with an α,β-unsaturated ketone to directly form the desired pyrimidine ring system.[5]

Quantitative Data Summary

The following table summarizes the quantitative data reported for the key steps in the primary synthesis pathway (Route 1).

| Reaction Step | Catalyst/Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) | Reference |

| C-N Coupling (N-arylation) | Copper Salts | - | - | - | 82 | - | [1] |

| Nitro Group Reduction | Pd-C/Ammonium Formate | Ester Solvent | Reflux | 6 | >90 | >99.5 (HPLC) | [4] |

| Nitro Group Reduction | N2H4·H2O/FeCl3/C | Water | - | - | Good | - | [1] |

| Nitro Group Reduction | Hydrogen/Adam's Catalyst | - | - | Short | Quantitative | High | [2][3] |

Experimental Protocols

This section provides detailed methodologies for the key experiments in the synthesis of this compound via Route 1.

Synthesis of N-(2-Methyl-5-nitrophenyl)-4-(pyridin-3-yl)pyrimidin-2-amine (C-N Coupling)

Copper-Catalyzed N-Arylation Protocol:

-

Reactants: 4-(3-pyridyl)-2-aminopyrimidine and 2-methyl-5-nitroaniline.

-

Catalyst: A suitable copper salt (e.g., CuI).

-

Procedure: A mixture of 4-(3-pyridyl)-2-aminopyrimidine, 2-methyl-5-nitroaniline, and the copper catalyst in a suitable high-boiling solvent is heated under an inert atmosphere. The reaction progress is monitored by an appropriate chromatographic technique (e.g., TLC or HPLC). Upon completion, the reaction mixture is cooled, and the product is isolated through filtration and purified by recrystallization or column chromatography. An 82% yield has been reported for this copper-catalyzed reaction.[1]

Synthesis of this compound (Nitro Group Reduction)

Method A: Catalytic Transfer Hydrogenation

-

Reactant: N-(5-nitro-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine (10g, 32.6 mmol).

-

Catalyst: 10% Palladium on Carbon (0.2g).

-

Reducing Agent: Ammonium formate (7.2g, 114.1 mmol).

-

Solvent: Ethyl acetate (300 ml).

-

Procedure: To a 500 ml four-hole flask, N-(5-nitro-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine, 10% Pd/C, and ethyl acetate are added. The mixture is stirred, and ammonium formate and anhydrous sodium sulfate (4.6g, 32.6 mmol) are added. The reaction mixture is heated to reflux and maintained for 6 hours.[4] Upon completion, the catalyst is removed by filtration, and the product is isolated from the filtrate. This method has been reported to yield the product in over 90% with a purity exceeding 99.5% as determined by HPLC.[4]

Method B: Reduction with Hydrazine Hydrate

-

Reactant: N-(2-Methyl-5-nitrophenyl)-4-(pyridin-3-yl)pyrimidin-2-amine.

-

Reducing System: Hydrazine hydrate (N2H4·H2O), Ferric Chloride (FeCl3), and Activated Carbon.

-

Solvent: Water.

-

Procedure: The nitro-intermediate is suspended in water with activated carbon and ferric chloride. Hydrazine hydrate is added portion-wise while monitoring the reaction temperature. After the addition is complete, the reaction is stirred until completion (monitored by TLC/HPLC). The reaction mixture is then filtered to remove the solid catalyst and carbon. The product is isolated from the filtrate by adjusting the pH to induce precipitation, followed by filtration, washing, and drying. This method is reported to give a good yield of the desired amine.[1]

Synthesis Workflow and Logical Diagrams

The following diagrams illustrate the synthesis pathway and the logical relationships between the key steps.

Caption: Synthesis Pathway of this compound.

Caption: Experimental Workflow for the Synthesis.

This guide provides a foundational understanding of the synthesis of this compound. Researchers are encouraged to consult the cited literature for further details and to optimize the described protocols for their specific laboratory or industrial settings. The development of more efficient, cost-effective, and environmentally friendly synthetic methods remains an active area of research.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. An optimized approach in the synthesis of imatinib intermediates and analogues - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. CN102199146A - Preparation method for N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine - Google Patents [patents.google.com]

- 5. CN104910101A - Synthesis process of imatinib intermediate 4-(4-methylpiperazin-1-ylmethyl) benzoic acid hydrochloride - Google Patents [patents.google.com]

An In-depth Technical Guide to the Biochemical Properties of Imatinib Mesylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Imatinib mesylate, a pioneering tyrosine kinase inhibitor, has fundamentally transformed the treatment landscape for specific cancers, most notably Chronic Myeloid Leukemia (CML) and Gastrointestinal Stromal Tumors (GIST). This technical guide provides a comprehensive examination of the core biochemical properties of Imatinib mesylate. It delves into its mechanism of action as an ATP-competitive inhibitor, its specificity for target kinases including BCR-ABL, c-KIT, and PDGFR, and the structural basis of its interaction. Furthermore, this guide outlines the prevalent mechanisms of both primary and acquired resistance, details its pharmacokinetic and pharmacodynamic profiles, and provides granular experimental protocols for key assays used in its preclinical and clinical evaluation. All quantitative data are summarized in structured tables for comparative analysis, and critical signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of this landmark targeted therapy.

Mechanism of Action: Competitive Inhibition of Tyrosine Kinases

Imatinib mesylate functions as a potent and selective inhibitor of a small number of protein tyrosine kinases. Its primary mechanism of action is the competitive inhibition of the ATP-binding site of these kinases.[1][2][3] By occupying the ATP pocket, Imatinib prevents the transfer of the gamma-phosphate from ATP to tyrosine residues on substrate proteins, thereby blocking downstream signaling pathways that are crucial for cell proliferation and survival.[4][5]

A key feature of Imatinib's efficacy is its ability to bind to and stabilize the inactive conformation of the Abl kinase domain.[6][7][8] In this inactive state, the activation loop of the kinase is folded, preventing substrate binding. Imatinib's high affinity for this specific conformation locks the enzyme in a state of inactivity.[9]

Primary Kinase Targets

Imatinib's therapeutic success is attributed to its high affinity for the following key tyrosine kinases:

-

BCR-ABL: This constitutively active tyrosine kinase is the hallmark of Chronic Myeloid Leukemia (CML), resulting from the Philadelphia chromosome translocation.[4] Imatinib's inhibition of BCR-ABL is the cornerstone of CML treatment.

-

c-KIT: Gain-of-function mutations in the c-KIT receptor tyrosine kinase are the primary drivers of most Gastrointestinal Stromal Tumors (GIST).[10] Imatinib effectively blocks the signaling from these mutated receptors.

-

Platelet-Derived Growth Factor Receptor (PDGFR): Imatinib also inhibits both PDGFR-α and PDGFR-β, which are implicated in the pathogenesis of various malignancies.[11]

Quantitative Inhibitory Activity

The potency of Imatinib is quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit 50% of the target kinase's activity. These values can vary depending on the assay format (cell-free versus cell-based) and the specific cell line or kinase construct used.

| Kinase Target | Assay Type | IC50 Value |

| v-Abl | Cell-free/Cell-based | ~0.6 µM |

| c-Kit | Cell-free/Cell-based | ~0.1 µM |

| PDGFR | Cell-free/Cell-based | ~0.1 µM |

| Cell-Based Assays | ||

| K562 (CML) | Cytotoxicity (MTT) | ~0.08 µM |

| NCI-H727 (Carcinoid) | Growth Inhibition | ~32.4 µM |

| BON-1 (Carcinoid) | Growth Inhibition | ~32.8 µM |

Signaling Pathways

Imatinib's inhibition of its target kinases disrupts critical downstream signaling pathways that promote cancer cell growth and survival.

Mechanisms of Resistance

Despite its remarkable efficacy, resistance to Imatinib can develop through various mechanisms, which can be broadly categorized as BCR-ABL dependent or independent.

BCR-ABL Dependent Resistance

-

Kinase Domain Mutations: Point mutations within the Abl kinase domain are the most common mechanism of acquired resistance.[12][13] These mutations can either directly impair Imatinib binding or stabilize the active conformation of the kinase, to which Imatinib has a lower affinity.[14] The T315I "gatekeeper" mutation is a notable example, conferring resistance to Imatinib and second-generation inhibitors nilotinib and dasatinib.[12]

-

BCR-ABL Gene Amplification: Overexpression of the BCR-ABL protein due to gene amplification can lead to resistance by increasing the target concentration beyond what can be effectively inhibited by standard doses of Imatinib.[12]

BCR-ABL Independent Resistance

In some cases, resistance occurs without mutations or amplification of BCR-ABL. These mechanisms involve the activation of alternative signaling pathways that bypass the need for BCR-ABL signaling.[15][16][17] This can include the upregulation of other kinases, such as members of the Src family, or alterations in downstream signaling components.[12][18]

Pharmacokinetics and Pharmacodynamics

Pharmacokinetics

Imatinib is orally administered and exhibits good bioavailability.[19] Its pharmacokinetic profile is characterized by dose-proportional exposure.[20]

| Parameter | Value |

| Bioavailability | ~98% |

| Time to Peak (Tmax) | 2-4 hours |

| Protein Binding | ~95% (primarily to albumin and α1-acid glycoprotein) |

| Metabolism | Primarily via CYP3A4 to an active N-desmethyl metabolite (CGP74588) |

| Elimination Half-life | Imatinib: ~18 hours; CGP74588: ~40 hours |

| Excretion | Primarily in feces via biliary excretion |

Note: These values are approximate and can vary between individuals.[19][21][22][23][24][25]

Pharmacodynamics

A clear relationship exists between Imatinib plasma concentrations and clinical response.[20][26] In CML, trough plasma concentrations above 1000 ng/mL are associated with a higher likelihood of achieving a complete cytogenetic response.[27] The pharmacodynamic effect, such as the reduction in white blood cell count in CML patients, is dose-dependent, with a dose of 400 mg or greater generally required for a maximal effect.[20]

Experimental Protocols

In Vitro BCR-ABL Kinase Inhibition Assay

This assay measures the direct inhibitory effect of Imatinib on the enzymatic activity of the BCR-ABL kinase.

Materials:

-

Recombinant BCR-ABL enzyme

-

GST-CrkL substrate

-

Imatinib mesylate

-

ATP (including γ-³²P-ATP for radioactive assays)

-

Kinase reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)

-

SDS-PAGE gels and buffers

-

Phosphor screen or anti-phospho-CrkL antibody for detection

Protocol:

-

Prepare serial dilutions of Imatinib in kinase reaction buffer.

-

In a microcentrifuge tube, combine the recombinant BCR-ABL enzyme and the GST-CrkL substrate with the various concentrations of Imatinib.

-

Initiate the kinase reaction by adding ATP (and γ-³²P-ATP).

-

Incubate the reaction mixture at 30°C for 30 minutes.

-

Terminate the reaction by adding SDS-PAGE loading buffer.

-

Separate the proteins by SDS-PAGE.

-

For radioactive detection: Expose the gel to a phosphor screen and quantify the incorporation of ³²P into the GST-CrkL substrate.

-

For non-radioactive detection (Western Blot): Transfer proteins to a PVDF membrane, block, and probe with a primary antibody against phosphorylated CrkL, followed by an HRP-conjugated secondary antibody and chemiluminescent detection.

-

Calculate the percentage of inhibition for each Imatinib concentration and determine the IC50 value.[28]

Cell Viability (MTT) Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability following treatment with Imatinib.[29][30][31]

Materials:

-

Target cell line (e.g., K562 for CML)

-

Complete cell culture medium

-

Imatinib mesylate

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

-

96-well plates

Protocol:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight.

-

Treat cells with a range of Imatinib concentrations for 24, 48, or 72 hours.

-

Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.[29]

-

Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[29]

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Western Blot Analysis of Phospho-CrkL

This assay assesses the in-cell inhibition of BCR-ABL kinase activity by measuring the phosphorylation status of its direct substrate, CrkL.

Materials:

-

Target cell line

-

Imatinib mesylate

-

Cell lysis buffer

-

Protein assay reagents (e.g., BCA or Bradford)

-

SDS-PAGE gels and buffers

-

PVDF membrane

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies: anti-phospho-CrkL and anti-total-CrkL

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Protocol:

-

Treat cells with various concentrations of Imatinib for a specified time.

-

Lyse the cells and determine the protein concentration of the lysates.

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-phospho-CrkL antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using a chemiluminescent substrate.

-

To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total CrkL or a housekeeping protein like GAPDH or β-actin.

-

Quantify the band intensities to determine the relative change in CrkL phosphorylation.

Conclusion

Imatinib mesylate stands as a paradigm of targeted cancer therapy, its success rooted in a deep understanding of the molecular drivers of CML and GIST. Its biochemical properties, from its specific mechanism of action to its well-characterized pharmacokinetic and pharmacodynamic profiles, have not only revolutionized the treatment of these diseases but have also paved the way for the development of a new generation of targeted inhibitors. The experimental protocols detailed herein are fundamental to the continued study of Imatinib and the development of strategies to overcome resistance, ensuring its lasting impact on cancer therapy.

References

- 1. researchgate.net [researchgate.net]

- 2. droracle.ai [droracle.ai]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. The Ins and Outs of Bcr-Abl Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. A Src-Like Inactive Conformation in the Abl Tyrosine Kinase Domain - PMC [pmc.ncbi.nlm.nih.gov]

- 10. C-kit, GIST, and imatinib - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Effects of PKC412, nilotinib and imatinib against GIST-associated PDGFRA mutants with differential imatinib sensitivity: Mutant PDGFRA: PKC412, nilotinib, imatinib - PMC [pmc.ncbi.nlm.nih.gov]

- 12. aacrjournals.org [aacrjournals.org]

- 13. Mechanisms of resistance to ABL kinase inhibition in CML and the development of next generation ABL kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. ashpublications.org [ashpublications.org]

- 15. aacrjournals.org [aacrjournals.org]

- 16. A Therapeutically Targetable Mechanism of BCR-ABL-Independent Imatinib Resistance in Chronic Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 17. A therapeutically targetable mechanism of BCR-ABL-independent imatinib resistance in chronic myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. blogs.the-hospitalist.org [blogs.the-hospitalist.org]

- 19. Comparative pharmacokinetic evaluation and bioequivalence study of three different formulations of Imatinib Mesylate in CML patients - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Pharmacokinetics and pharmacodynamics of imatinib in a phase I trial with chronic myeloid leukemia patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. iv.iiarjournals.org [iv.iiarjournals.org]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

- 24. researchgate.net [researchgate.net]

- 25. researchgate.net [researchgate.net]

- 26. Correlations between imatinib pharmacokinetics, pharmacodynamics, adherence, and clinical response in advanced metastatic gastrointestinal stromal tumor (GIST): an emerging role for drug blood level testing? - PMC [pmc.ncbi.nlm.nih.gov]

- 27. benchchem.com [benchchem.com]

- 28. Assaying Bcr-Abl kinase activity and inhibition in whole cell extracts by phosphorylation of substrates immobilized on agarose beads - PMC [pmc.ncbi.nlm.nih.gov]

- 29. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 30. texaschildrens.org [texaschildrens.org]

- 31. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

Imatinib's Reach Beyond BCR-ABL: A Technical Guide to Off-Target Kinase Inhibition

For Immediate Release

This technical guide provides an in-depth analysis of the kinase targets of Imatinib beyond its well-known inhibition of the BCR-ABL fusion protein. Primarily intended for researchers, scientists, and professionals in drug development, this document details the quantitative inhibition data, experimental methodologies for target validation, and the specific signaling pathways affected by Imatinib's broader activity.

Executive Summary

Imatinib, a cornerstone in the treatment of Chronic Myeloid Leukemia (CML), is a potent inhibitor of the BCR-ABL tyrosine kinase.[1] However, its therapeutic efficacy and side-effect profile are significantly influenced by its interactions with other kinases. This guide elucidates the key off-target kinases, including the receptor tyrosine kinases c-KIT, Platelet-Derived Growth Factor Receptors (PDGFRA and PDGFRB), and Discoidin Domain Receptor 1 (DDR1), as well as the non-kinase target NQO2.[2][3] Understanding these interactions is paramount for elucidating Imatinib's full mechanism of action, predicting potential therapeutic applications, and anticipating adverse events.

Quantitative Analysis of Imatinib's Kinase Inhibition Profile

The inhibitory activity of Imatinib against various kinases is quantified by the half-maximal inhibitory concentration (IC50) or the dissociation constant (Kd). These values, determined through biochemical and cellular assays, provide a comparative measure of the drug's potency against different targets.

Table of Imatinib IC50 and Kd Values

The following table summarizes the inhibitory concentrations of Imatinib against its primary on-targets and a selection of known off-target kinases and other proteins.

| Target Protein | Assay Type | IC50 / Kd (nM) | Reference |

| Primary Kinase Targets (Non-BCR-ABL) | |||

| c-KIT | Biochemical | 100 | [1] |

| PDGFRA | Biochemical | 71 | [4] |

| PDGFRB | Biochemical | 607 | [4] |

| Key Off-Target Kinases | |||

| DDR1 | Biochemical (IC50) | 43 | [5] |

| DDR1 | Isothermal Titration Calorimetry (Kd) | 1.9 | [5] |

| c-Src | Biochemical | 24,370 | [6] |

| Non-Kinase Target | |||

| NQO2 | Biochemical (IC50) | 82 | [3] |

| NQO2 | Biochemical (Ki) | 39 | [7] |

Key Signaling Pathways Modulated by Imatinib

Imatinib's inhibition of its non-BCR-ABL targets disrupts critical cellular signaling pathways involved in cell proliferation, survival, and migration.

c-KIT Signaling Pathway

The Stem Cell Factor (SCF) receptor, c-KIT, is a receptor tyrosine kinase crucial for the development and maintenance of various cell lineages. Upon SCF binding, c-KIT dimerizes and autophosphorylates, initiating downstream signaling cascades, primarily the PI3K/AKT and RAS/MAPK pathways, which promote cell growth and survival. Imatinib blocks the kinase activity of c-KIT, thereby inhibiting these pro-survival signals.[7]

PDGFR Signaling Pathway

Platelet-Derived Growth Factor Receptors (PDGFRA and PDGFRB) are receptor tyrosine kinases that, upon binding to their ligands (PDGFs), dimerize and autophosphorylate. This leads to the activation of downstream signaling pathways, including the PI3K/AKT and MAPK pathways, which are integral to cell growth, proliferation, and migration. Imatinib inhibits the kinase activity of both PDGFRA and PDGFRB, thereby blocking these signaling cascades.

DDR1 Signaling Pathway

Discoidin Domain Receptor 1 (DDR1) is a unique receptor tyrosine kinase that is activated by collagen. Upon collagen binding, DDR1 dimerizes and autophosphorylates, leading to the activation of various downstream signaling pathways, including the MAPK and PI3K/AKT pathways, which are involved in cell adhesion, migration, and proliferation.[5] Imatinib has been shown to be a potent inhibitor of DDR1 kinase activity.[5][8]

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the inhibitory activity of Imatinib against its kinase targets.

Biochemical Kinase Inhibition Assay (Generic Protocol)

This protocol outlines a general method for determining the IC50 of an inhibitor against a purified kinase using a luminescence-based assay.

Materials:

-

Purified recombinant kinase

-

Kinase-specific substrate (peptide or protein)

-

ATP (Adenosine triphosphate)

-

Kinase reaction buffer (e.g., Tris-HCl, MgCl2, DTT)

-

Imatinib at various concentrations

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay Kit)

-

Microplate (e.g., 384-well)

Procedure:

-

Prepare serial dilutions of Imatinib in the kinase reaction buffer.

-

Add the kinase and substrate to the wells of the microplate.

-

Add the Imatinib dilutions to the respective wells. Include a no-inhibitor control and a no-enzyme control.

-

Initiate the kinase reaction by adding ATP to all wells.

-

Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

-

Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.

-

Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

-

Measure luminescence using a plate reader.

-

Calculate the percent inhibition for each Imatinib concentration and determine the IC50 value using non-linear regression analysis.

Cellular Proliferation Assay (MTT Assay)

This protocol measures the effect of Imatinib on the metabolic activity of cancer cells, which serves as an indicator of cell viability.[1][2]

Materials:

-

Target cancer cell line

-

Complete cell culture medium

-

Imatinib at various concentrations

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO)

-

96-well cell culture plates

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with serial dilutions of Imatinib. Include an untreated control.

-

Incubate the plate for a specified duration (e.g., 72 hours) at 37°C in a 5% CO2 incubator.

-

Add MTT solution to each well and incubate for 4 hours to allow for the formation of formazan crystals.

-

Add solubilization solution to each well and mix to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Western Blot Analysis of Downstream Signaling

This protocol assesses the ability of Imatinib to inhibit the phosphorylation of its target kinases and their downstream signaling molecules within the cell.

Materials:

-

Target cancer cell line

-

Complete cell culture medium

-

Imatinib at various concentrations

-

Lysis buffer

-

Protein quantification assay (e.g., BCA)

-

SDS-PAGE gels and Western blotting reagents

-

Primary antibodies against phosphorylated and total forms of the target kinase and downstream proteins (e.g., p-AKT, AKT, p-ERK, ERK)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Culture cells and treat them with various concentrations of Imatinib for a specified time.

-

Lyse the cells and quantify the protein concentration.

-

Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane and incubate with a primary antibody specific for the phosphorylated form of the protein of interest.

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate.

-

Strip the membrane and re-probe with an antibody for the total form of the protein to normalize for loading.

-

Quantify the band intensities to determine the dose-dependent inhibition of phosphorylation by Imatinib.

Conclusion

This technical guide provides a comprehensive overview of Imatinib's activity beyond its primary target, BCR-ABL. The quantitative data, detailed signaling pathways, and experimental protocols presented herein offer valuable resources for researchers and drug development professionals. A thorough understanding of Imatinib's polypharmacology is essential for optimizing its clinical use, exploring new therapeutic avenues, and designing next-generation kinase inhibitors with improved selectivity and efficacy.

References

- 1. selleckchem.com [selleckchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Discoidin domain receptor 1 (DDR1) kinase as target for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Small Molecule Recognition of c-Src via the Imatinib-Binding Conformation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The structure of the leukemia drug imatinib bound to human quinone reductase 2 (NQO2) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Inhibition of collagen-induced discoidin domain receptor 1 and 2 activation by imatinib, nilotinib and dasatinib - PubMed [pubmed.ncbi.nlm.nih.gov]

Gleevec (Imatinib): A Technical Guide to Its Discovery and Development

This guide provides an in-depth overview of the history, discovery, and development of Gleevec (Imatinib), a pioneering targeted therapy that transformed the treatment of Chronic Myeloid Leukemia (CML) and other cancers. It is intended for researchers, scientists, and professionals in the field of drug development.

The Molecular Target: Discovery of the Philadelphia Chromosome and Bcr-Abl

The story of Imatinib begins not in a chemistry lab, but with a fundamental discovery in cytogenetics. In 1960, researchers Peter Nowell and David Hungerford identified an abnormally small chromosome in the cancer cells of patients with CML.[1] This altered chromosome, resulting from a reciprocal translocation between chromosomes 9 and 22, was named the "Philadelphia chromosome".[2][3]

Decades later, the molecular consequence of this translocation, t(9;22), was identified: the fusion of the Abelson murine leukemia viral oncogene homolog 1 (ABL1) gene from chromosome 9 with the breakpoint cluster region (BCR) gene on chromosome 22.[3][4] This creates a novel fusion gene, BCR-ABL, which produces a constitutively active Bcr-Abl tyrosine kinase.[5][6] This rogue enzyme continuously signals, driving the uncontrolled proliferation of white blood cells that characterizes CML.[2][7]

A Paradigm Shift: From Cytotoxic Agents to Targeted Therapy

The discovery that a single, specific protein—Bcr-Abl—was the primary driver of CML provided a clear therapeutic target.[8] This led to a new hypothesis: instead of using non-specific cytotoxic chemotherapy, a drug could be designed to specifically inhibit the activity of the Bcr-Abl kinase, thereby killing the cancer cells while sparing healthy cells. This concept was the foundation for targeted therapy.[1][7]

Lead Discovery and Optimization: The Genesis of Imatinib (STI571)

In the early 1990s, scientists at Ciba-Geigy (now Novartis) initiated high-throughput screening for protein kinase inhibitors.[2] A 2-phenylaminopyrimidine derivative was identified as a lead compound.[9][10] This initial hit underwent extensive medicinal chemistry optimization to improve its potency and selectivity for the Bcr-Abl kinase.

Key chemical modifications included:

-

Introduction of a 3'-pyridyl group: This enhanced the compound's activity in cellular assays.[11]

-

Addition of a benzamide group: This modification provided inhibitory activity against tyrosine kinases.[9]

-

Inclusion of a methyl group: Adding a methyl group ortho to the aminophenyl ring increased selectivity by reducing activity against other kinases like Protein Kinase C (PKC).[9][11]

-

Addition of an N-methylpiperazine group: This final key addition significantly increased water solubility and oral bioavailability, creating the optimized molecule known as STI571, later named Imatinib.[11]

Data Presentation: Potency and Selectivity

The optimization process resulted in a compound with high potency against its intended targets while having significantly less effect on other kinases, a hallmark of a successful targeted agent.

| Table 1: In Vitro Potency (IC50) of Imatinib | |

| Target Kinase | IC50 Value (μM) |

| v-Abl | 0.6[12][13] |

| c-Kit | 0.1[12][13] |

| PDGFR (Platelet-Derived Growth Factor Receptor) | 0.1[12][13] |

| c-Abl | 0.4[14] |

| IC50 (Half-maximal inhibitory concentration) is the measure of the potency of a substance in inhibiting a specific biological or biochemical function. |

Mechanism of Action

Imatinib functions as a competitive inhibitor at the ATP-binding site of the Bcr-Abl kinase.[15][16] By occupying this pocket, Imatinib stabilizes the inactive conformation of the kinase, preventing the binding of ATP. This blockade halts the phosphorylation of downstream substrate proteins, which in turn inhibits the signaling pathways responsible for the malignant phenotype of CML cells, ultimately inducing apoptosis (programmed cell death).[6][17]

Preclinical and Clinical Development

Preclinical Validation

In vitro studies demonstrated that Imatinib potently inhibits the proliferation of Bcr-Abl-positive cell lines and suppresses colony formation from CML patient bone marrow cells.[18] It was also shown to induce apoptosis selectively in these malignant cells.[17][18] Subsequent in vivo studies in mouse models confirmed that Imatinib could suppress the growth of Bcr-Abl-positive tumors, providing a strong rationale for clinical investigation.[18]

Clinical Trials

The clinical development of Imatinib was remarkably rapid due to its unprecedented efficacy.

-

Phase I Trials: The first Phase I trial began in June 1998 for CML patients in the chronic phase who had failed previous interferon-alpha (IFN-α) therapy.[19][20] The results were striking: at doses of 300 mg/day or higher, 98% of patients achieved a complete hematologic response (CHR).[19][21] The study established the drug's safety and provided clear evidence of its powerful antileukemic activity.[22][23]

| Table 2: Phase I Trial Results (IFN-α Refractory Chronic Phase CML) | |

| Endpoint | Response Rate (at ≥300 mg/day) |

| Complete Hematologic Response (CHR) | 98%[19] |

| Major Cytogenetic Response (MCyR) | 31%[19][21] |

| Complete Cytogenetic Response (CCyR) | 13%[19][21] |

-

Phase II Trials: Phase II studies confirmed the high response rates in all phases of CML, including the more advanced accelerated phase and blast crisis.[21][24]

-

Phase III (IRIS) Trial: The pivotal International Randomized Study of Interferon and STI571 (IRIS) trial began in 2000. It compared Imatinib to the then-standard-of-care, IFN-α plus cytarabine, in newly diagnosed chronic phase CML patients.[19][25] The superiority of Imatinib was so evident that the trial was effectively unblinded, and a majority of patients in the control arm crossed over to receive Imatinib.[26][27]

| Table 3: IRIS Trial Efficacy at 18 Months | | | :--- | :--- | :--- | | Endpoint | Imatinib | IFN-α + Cytarabine | | Complete Cytogenetic Response (CCyR) | 76.2% | 14.5%[26][27] | | Progression-Free Survival | 92% | 73%[27] |

The long-term follow-up of the IRIS trial demonstrated the durability of these responses.

| Table 4: Long-Term Efficacy from IRIS Trial (10-Year Follow-up) | |

| Endpoint | Imatinib Arm |

| Estimated Overall Survival Rate | 83.3%[26][28] |

| Cumulative Rate of Major Cytogenetic Response | 89.0%[26][28] |

| Cumulative Rate of Complete Cytogenetic Response | 82.8%[26][28] |

| Freedom from Progression to Advanced Disease | 92.1%[25] |

The overwhelming success in these trials led to a rapid FDA approval on May 10, 2001, just under three years after the first patient was enrolled in the Phase I study.[2]

Key Experimental Protocols

Protocol 1: In Vitro Bcr-Abl Kinase Inhibition Assay

This protocol outlines a general method to determine the IC50 value of an inhibitor against Bcr-Abl kinase.

-

Reagent Preparation:

-

Prepare serial dilutions of Imatinib in an appropriate buffer (e.g., DMSO).

-

Prepare a kinase reaction buffer containing necessary cofactors (e.g., MgCl2).

-

Prepare solutions of recombinant Bcr-Abl kinase enzyme and a suitable substrate (e.g., a synthetic peptide like CRKL).[29]

-

-

Kinase Reaction:

-

In a 96-well plate, add the kinase, substrate, and diluted Imatinib to the reaction buffer.

-

Allow a brief pre-incubation (10-15 minutes) at room temperature for the inhibitor to bind to the enzyme.[29]

-

Initiate the kinase reaction by adding a solution of ATP (e.g., final concentration of 10-50 µM).[29]

-

-

Incubation and Termination:

-

Detection and Analysis:

-

Detect the level of substrate phosphorylation. This can be done via various methods, including Western Blot using a phospho-specific antibody, or by measuring the consumption of ATP.

-

For Western Blot: Run samples on an SDS-PAGE gel, transfer to a membrane, and probe with a primary antibody against the phosphorylated substrate.[29]

-

Use a secondary HRP-conjugated antibody and a chemiluminescent substrate for signal detection.[29]

-

Quantify band intensities and plot the percentage of inhibition against the inhibitor concentration. Fit the data to a dose-response curve to calculate the IC50 value.[29]

-

Protocol 2: Cell Proliferation (MTT) Assay

This protocol describes a method to measure the effect of Imatinib on the proliferation of a Bcr-Abl positive cell line (e.g., K562).

-

Cell Seeding:

-

Culture K562 cells in appropriate media.

-

Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of media.[29]

-

-

Imatinib Treatment:

-

Prepare serial dilutions of Imatinib in culture medium at 2x the desired final concentrations.

-

Add 100 µL of the diluted Imatinib solutions to the wells. Include a vehicle-only control (e.g., DMSO).[29]

-

-

Incubation:

-

Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.[29]

-

-

MTT Addition and Formazan Solubilization:

-

Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 2-4 hours. Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.[29]

-

Carefully remove the medium and add 150-200 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[29]

-

-

Data Acquisition and Analysis:

-

Measure the absorbance of each well using a microplate reader at a wavelength of ~570 nm.

-

Calculate the percentage of cell viability for each Imatinib concentration relative to the vehicle control.

-

Plot the viability percentage against the drug concentration to determine the GI50 (concentration for 50% growth inhibition).

-

Conclusion

The development of Gleevec (Imatinib) represents a landmark achievement in the history of oncology. It was the first drug to validate the concept of molecularly targeted cancer therapy, proving that a deep understanding of the genetic drivers of a malignancy could lead to the creation of a highly effective and well-tolerated treatment. The success of Imatinib not only revolutionized the prognosis for CML patients but also provided a powerful blueprint for the development of numerous targeted therapies for other cancers, fundamentally changing the landscape of drug discovery and cancer care.[20][30]

References

- 1. How Gleevec Transformed Leukemia Treatment - NCI [cancer.gov]

- 2. drugs.com [drugs.com]

- 3. youtube.com [youtube.com]

- 4. news-medical.net [news-medical.net]

- 5. A Virtual Screening Approach for the Identification of High Affinity Small Molecules Targeting BCR-ABL1 Inhibitors for the Treatment of Chronic Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. aacrjournals.org [aacrjournals.org]

- 7. drugs.com [drugs.com]

- 8. youtube.com [youtube.com]

- 9. researchgate.net [researchgate.net]

- 10. scribd.com [scribd.com]

- 11. researchgate.net [researchgate.net]

- 12. selleckchem.com [selleckchem.com]

- 13. selleckchem.com [selleckchem.com]

- 14. ashpublications.org [ashpublications.org]

- 15. droracle.ai [droracle.ai]

- 16. researchgate.net [researchgate.net]

- 17. Gleevec (Imatinib Mesylate): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]

- 18. [Preclinical and clinical profile of imatinib mesilate, a potent protein-tyrosine kinase inhibitor for CML therapy] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Imatinib in Chronic Myeloid Leukemia: an Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Imatinib: A Breakthrough of Targeted Therapy in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 21. ashpublications.org [ashpublications.org]

- 22. ascopubs.org [ascopubs.org]

- 23. Pharmacokinetics and pharmacodynamics of imatinib in a phase I trial with chronic myeloid leukemia patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Imatinib: the first 3 years - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. ashpublications.org [ashpublications.org]

- 26. cancernetwork.com [cancernetwork.com]

- 27. cancernetwork.com [cancernetwork.com]

- 28. 2minutemedicine.com [2minutemedicine.com]

- 29. benchchem.com [benchchem.com]

- 30. cancernetwork.com [cancernetwork.com]

Structural Analysis of Imatinib Binding to the ABL Kinase Domain: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

December 24, 2025

This technical guide provides a comprehensive examination of the structural and molecular interactions between the pioneering tyrosine kinase inhibitor, Imatinib, and its target, the Abelson (ABL) kinase domain. The constitutive activation of ABL kinase, most notably through the BCR-ABL fusion protein, is the primary driver of Chronic Myeloid Leukemia (CML). Imatinib's remarkable success stems from its specific inhibition of this aberrant kinase activity. This document details the quantitative biophysical parameters of this interaction, outlines the experimental methodologies used for its characterization, and provides visual representations of the key biological pathways and experimental workflows.

Quantitative Data of Imatinib-ABL Interaction

The binding of Imatinib to the ABL kinase domain has been extensively characterized using various biochemical and biophysical assays. The following tables summarize key quantitative data, providing a comparative overview of its potency and thermodynamic profile.

Table 1: Inhibitory Potency of Imatinib

| Assay Type | Target | Parameter | Value (nM) |

| Kinase Autophosphorylation | BCR-ABL | IC₅₀ | 25 |

| Kinase Assay | c-ABL | IC₅₀ | 400 |

| Kinase Assay | PDGFR | IC₅₀ | ~25 |

| Kinase Assay | c-Kit | IC₅₀ | ~25 |

Note: IC₅₀ values can vary between different studies and assay conditions. The values presented here are representative figures from the cited literature.

Table 2: Binding Affinity and Thermodynamics of Imatinib to ABL Kinase Domain

| Method | Parameter | Value |

| ITC | Dissociation Constant (Kd) - ATP Site | ~10 nM |

| ITC | Dissociation Constant (Kd) - Allosteric Site | ~10 µM |

| ITC | Enthalpy (ΔH) | Varies (Exothermic) |

| ITC | Entropy (ΔS) | Varies |

| SPR | Association Rate (kon) | 10³ to 10⁷ M⁻¹s⁻¹ (Assay dependent) |

| SPR | Dissociation Rate (koff) | Slow (contributes to potency) |

Structural Basis of Imatinib Binding

The specificity of Imatinib for the ABL kinase is rooted in its unique mechanism of action, which involves a combination of conformational selection and induced fit.[1] Imatinib preferentially binds to and stabilizes an inactive conformation of the ABL kinase domain.

Key structural features of this interaction include:

-

DFG Motif Conformation : Imatinib binds to the "DFG-out" conformation, where the aspartate, phenylalanine, and glycine motif at the start of the activation loop is flipped compared to the active "DFG-in" state. This flipped conformation is incompatible with ATP binding and catalysis.[2]

-

Activation Loop : In the Imatinib-bound structure, the activation loop adopts a closed conformation that blocks the substrate-binding site.[1]

-

Hydrogen Bonds : Specific hydrogen bonds are formed between Imatinib and key residues in the ATP-binding pocket, including a critical hydrogen bond with the "gatekeeper" residue, Threonine 315.[2]

-

Van der Waals Interactions : The inhibitor is further stabilized by extensive van der Waals contacts within a hydrophobic pocket.

Recent studies have also revealed that Imatinib can bind to a secondary, allosteric site in the myristoyl pocket of the ABL kinase domain, albeit with a much lower affinity (Kd ~10 µM) compared to the ATP-binding site (Kd ~10 nM).[3][4]

BCR-ABL Signaling Pathway and Imatinib's Point of Inhibition

The BCR-ABL oncoprotein constitutively activates several downstream signaling pathways that drive the malignant phenotype in CML. These pathways promote cell proliferation and inhibit apoptosis. Imatinib, by blocking the kinase activity of BCR-ABL, effectively shuts down these aberrant signals.

The major signaling cascades activated by BCR-ABL include:

-

RAS/RAF/MEK/ERK (MAPK) Pathway : This pathway is crucial for cell proliferation.[5][6][7]

-

PI3K/AKT/mTOR Pathway : This cascade is a major driver of cell survival and inhibits apoptosis.[5][6][7]

-

JAK/STAT Pathway : This pathway is involved in transcriptional regulation and cell survival.[5][6]

Diagram 1: BCR-ABL signaling pathways and the point of Imatinib inhibition.

Experimental Protocols & Workflow

The structural and biophysical characterization of the Imatinib-ABL interaction relies on several key experimental techniques. The general workflow for such an analysis is depicted below, followed by detailed protocols for each major step.

Diagram 2: A generalized experimental workflow for the structural analysis of a kinase-inhibitor complex.

Expression and Purification of ABL Kinase Domain

A prerequisite for in vitro structural and biophysical studies is the production of a highly pure and active ABL kinase domain.

Objective: To express and purify the human ABL1 kinase domain (residues ~229-512) for downstream applications.

Materials:

-

E. coli expression strain (e.g., BL21(DE3)pLysS)

-

Expression vector containing the ABL kinase domain with a purification tag (e.g., pET vector with an N-terminal His-tag)

-

Luria-Bertani (LB) or Terrific Broth (TB) media

-

Isopropyl β-D-1-thiogalactopyranoside (IPTG)

-

Lysis Buffer (e.g., 50 mM Tris-HCl pH 8.0, 500 mM NaCl, 20 mM Imidazole, 5% glycerol, 1 mM TCEP)

-

Wash Buffer (e.g., 50 mM Tris-HCl pH 8.0, 500 mM NaCl, 40 mM Imidazole, 5% glycerol, 1 mM TCEP)

-

Elution Buffer (e.g., 50 mM Tris-HCl pH 8.0, 500 mM NaCl, 300 mM Imidazole, 5% glycerol, 1 mM TCEP)

-

Size-Exclusion Chromatography (SEC) Buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM TCEP)

-

Ni-NTA affinity resin

-

SEC column (e.g., Superdex 75 or 200)

Protocol:

-

Transformation: Transform the ABL kinase expression plasmid into a suitable E. coli strain.

-

Expression:

-

Inoculate a starter culture and grow overnight at 37°C.

-

Use the starter culture to inoculate a large-scale culture and grow at 37°C to an OD₆₀₀ of 0.6-0.8.

-

Reduce the temperature to 18°C and induce protein expression with 0.1-0.5 mM IPTG.

-

Continue to grow the culture overnight (16-18 hours) at 18°C.

-

-

Cell Lysis:

-

Harvest the cells by centrifugation.

-

Resuspend the cell pellet in ice-cold Lysis Buffer supplemented with protease inhibitors.

-

Lyse the cells by sonication or high-pressure homogenization.

-

Clarify the lysate by centrifugation at >30,000 x g for 30-60 minutes at 4°C.

-

-

Affinity Chromatography:

-

Load the clarified lysate onto a Ni-NTA column pre-equilibrated with Lysis Buffer.

-

Wash the column extensively with Wash Buffer.

-

Elute the His-tagged ABL kinase with Elution Buffer.

-

-

Size-Exclusion Chromatography:

-

Concentrate the eluted protein.

-

(Optional) If the tag is cleavable, perform proteolytic cleavage at this stage and re-pass the sample over the Ni-NTA column to remove the tag and protease.

-

Load the concentrated protein onto an SEC column pre-equilibrated with SEC Buffer to separate the monomeric ABL kinase from aggregates.

-

-

Quality Control and Storage:

-

Assess the purity of the final protein sample by SDS-PAGE.

-

Confirm the protein's identity and mass by mass spectrometry.

-

Measure the protein concentration (e.g., by UV absorbance at 280 nm).

-

Flash-freeze aliquots in liquid nitrogen and store at -80°C.

-

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction.

Objective: To determine the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of Imatinib binding to the ABL kinase domain.

Materials:

-

Purified ABL kinase domain

-

Imatinib

-

ITC Buffer (must be identical for protein and ligand, e.g., 25 mM Sodium Phosphate pH 7.1, 75 mM NaCl, 2 mM TCEP, and a matched percentage of DMSO, typically 1-5%)

-

Isothermal Titration Calorimeter

Protocol:

-

Sample Preparation:

-

Dialyze the purified ABL kinase domain extensively against the ITC Buffer.

-

Prepare the Imatinib stock solution in 100% DMSO and then dilute it into the ITC Buffer to the final desired concentration. Ensure the final DMSO concentration in both the protein and ligand solutions is identical.

-

Degas both the protein and ligand solutions immediately before the experiment.

-

-

Instrument Setup:

-

Set the experimental temperature to 25°C.

-

Thoroughly clean the sample cell and injection syringe with the ITC buffer.

-

-

Titration:

-

Load the ABL kinase solution (typically 10-20 µM) into the sample cell.

-

Load the Imatinib solution (typically 100-200 µM, i.e., 10-fold higher than the protein concentration) into the injection syringe.

-

Perform an initial injection of ~0.5 µL to remove any air from the syringe tip, followed by 20-30 injections of 1-2 µL each, with sufficient spacing between injections (e.g., 150 seconds) to allow the signal to return to baseline.

-

-

Data Analysis:

-

Integrate the heat change for each injection.

-

Perform a control experiment by titrating Imatinib into the buffer alone to determine the heat of dilution, which is then subtracted from the binding data.

-

Fit the integrated and corrected data to a suitable binding model (e.g., one-site binding) to determine the Kd, n, and ΔH. The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated.

-

X-ray Crystallography

X-ray crystallography provides a high-resolution, three-dimensional structure of the Imatinib-ABL kinase complex, revealing the precise atomic interactions.

Objective: To determine the crystal structure of the ABL kinase domain in complex with Imatinib.

Materials:

-

Highly pure and concentrated ABL kinase domain (>10 mg/mL)

-

Imatinib

-

Crystallization screens and plates (e.g., sitting or hanging drop vapor diffusion plates)

-

Cryoprotectant solution (crystallization solution supplemented with a cryoprotectant like glycerol or ethylene glycol)

-

X-ray diffraction equipment (synchrotron source is preferred)

Protocol:

-

Complex Formation: Incubate the purified ABL kinase domain with a 2-5 fold molar excess of Imatinib for at least one hour on ice prior to setting up crystallization trials.

-

Crystallization:

-

Set up crystallization trials using the vapor diffusion method (sitting or hanging drop). Mix the protein-Imatinib complex solution with various precipitant solutions from commercial or custom screens.

-

A reported crystallization condition for an ABL2-Imatinib complex involved a reservoir solution of 0.36 M Ammonium dihydrogen phosphate.[4]

-

Incubate the plates at a constant temperature (e.g., 4°C or 20°C) and monitor for crystal growth.

-

-

Crystal Harvesting and Cryo-cooling:

-

Once suitable crystals have grown, briefly soak them in a cryoprotectant solution (containing the original precipitant solution and Imatinib) to prevent ice formation during freezing.

-

Harvest the crystal using a loop and flash-cool it in liquid nitrogen.

-

-

Data Collection and Processing:

-

Mount the frozen crystal on a goniometer in an X-ray beam.

-

Collect a complete diffraction dataset by rotating the crystal in the beam.

-

Process the diffraction data to obtain integrated reflection intensities and determine the space group and unit cell dimensions.

-

-

Structure Solution and Refinement:

-

Solve the phase problem using molecular replacement with a known ABL kinase structure as a search model.

-

Build the initial model of the ABL-Imatinib complex into the electron density map.

-

Refine the model against the diffraction data to improve its geometry and fit to the electron density.

-

-

Validation and Analysis: Validate the final structure for geometric correctness and deposit it in the Protein Data Bank (PDB). Analyze the specific interactions between Imatinib and the ABL kinase domain.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique used to measure the kinetics of binding events in real-time, providing association (kon) and dissociation (koff) rates.

Objective: To determine the binding kinetics of Imatinib to the ABL kinase domain.

Materials:

-

Purified ABL kinase domain

-

Imatinib

-

SPR instrument and sensor chips (e.g., CM5 chip for amine coupling)

-

Immobilization buffers (e.g., 10 mM sodium acetate, pH 4.5)

-

Amine coupling reagents (EDC, NHS) and blocking solution (ethanolamine)

-

Running Buffer (e.g., HBS-EP+, often supplemented with a small percentage of DMSO to match the analyte solution)

Protocol:

-

Protein Immobilization:

-

Activate the surface of a CM5 sensor chip using a mixture of EDC and NHS.

-

Immobilize the ABL kinase domain to the surface via amine coupling by injecting the protein at a low concentration (e.g., 10-50 µg/mL) in an appropriate buffer.

-

Deactivate any remaining active esters on the surface with an injection of ethanolamine.

-

A reference flow cell should be prepared in the same way but without the protein immobilization step.

-

-

Binding Analysis:

-

Prepare a series of Imatinib dilutions in the running buffer, including a zero-concentration blank. A typical concentration range might span from 0.1 x Kd to 10 x Kd.

-

Inject the Imatinib solutions over both the ABL-immobilized surface and the reference surface at a constant flow rate.

-

Monitor the association phase, followed by a dissociation phase where only the running buffer is flowed over the chip.

-

-

Data Analysis:

-

Subtract the signal from the reference channel from the signal from the active channel to correct for bulk refractive index changes and non-specific binding.

-

Fit the resulting sensorgrams to a suitable kinetic model (e.g., 1:1 Langmuir binding) to determine the kon and koff values. The dissociation constant (Kd) can then be calculated as koff/kon.

-

Mechanism of Imatinib Action: Conformational Selection and Induced Fit

The binding of Imatinib to the ABL kinase domain is a dynamic process that involves both conformational selection and induced fit. The ABL kinase exists in an equilibrium of different conformational states. Imatinib selectively binds to the pre-existing inactive "DFG-out" conformation. This initial binding event is then followed by an induced-fit mechanism, where the binding of Imatinib stabilizes further conformational changes, such as the closing of the activation loop, to form the final, tightly bound, and inhibited complex.[1]

Diagram 3: The hybrid mechanism of Imatinib binding to ABL kinase, involving both conformational selection and induced fit.

References

- 1. Structural mechanism of a drug-binding process involving a large conformational change of the protein target - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structure and Dynamic Regulation of Abl Kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Imatinib disassembles the regulatory core of Abelson kinase by binding to its ATP site and not by binding to its myristoyl pocket - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Imatinib can act as an allosteric activator of Abl kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. JAK/STAT, Raf/MEK/ERK, PI3K/Akt and BCR-ABL in cell cycle progression and leukemogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. aacrjournals.org [aacrjournals.org]

Pharmacokinetics and Metabolism of Imatinib in Preclinical Models: An In-depth Technical Guide

Introduction

Imatinib, a 2-phenylaminopyrimidine derivative, is a potent and selective tyrosine kinase inhibitor that has revolutionized the treatment of specific cancers, most notably Philadelphia chromosome-positive Chronic Myeloid Leukemia (CML) and Gastrointestinal Stromal Tumors (GIST).[1][2][3] Its mechanism of action involves the targeted inhibition of the Bcr-Abl fusion protein in CML and the c-KIT receptor tyrosine kinase in GIST, as well as the Platelet-Derived Growth Factor Receptor (PDGFR).[1][2][4][5] By blocking the ATP-binding site of these kinases, Imatinib prevents the phosphorylation of downstream substrates, thereby inhibiting the signaling cascades that drive malignant cell proliferation and survival.[3]

Understanding the absorption, distribution, metabolism, and excretion (ADME) of Imatinib in preclinical animal models is critical for non-clinical safety assessment, predicting human pharmacokinetics, and optimizing therapeutic strategies. This technical guide provides a comprehensive overview of the preclinical pharmacokinetics and metabolism of Imatinib, presenting quantitative data, detailed experimental methodologies, and visual representations of key pathways and workflows for researchers, scientists, and drug development professionals.

Pharmacokinetic Profile of Imatinib in Preclinical Species

The pharmacokinetic properties of Imatinib have been characterized in several preclinical species, including mice, rats, dogs, and monkeys. Significant variability exists between species, particularly in the rate of metabolism, which has important implications for dose selection in efficacy and toxicology studies.[6]

Absorption

Imatinib is well-absorbed after oral administration in preclinical species and humans, with an absolute bioavailability reported to be approximately 98% in humans.[4][7][8][9] Peak plasma concentrations (Cmax) are typically reached within 1 to 4 hours post-dose.[2] The absorption of Imatinib can be influenced by efflux transporters such as P-glycoprotein (P-gp, or ABCB1), for which Imatinib is a substrate.[10][11][12]

Distribution

Imatinib exhibits a high degree of binding to plasma proteins, approximately 95%, primarily to albumin and alpha-1-acid glycoprotein (AGP).[7][13][14][15] This binding is species-dependent; for instance, binding is high in humans, rats, and mice, but lower in dogs and monkeys.[13] The drug is widely distributed to tissues, and studies have shown that Imatinib concentrations can be 6- to 9.6-fold higher in tumor tissue compared to plasma, indicating significant accumulation at the site of action.[16] However, penetration into the central nervous system is limited.[2][17]

Metabolism